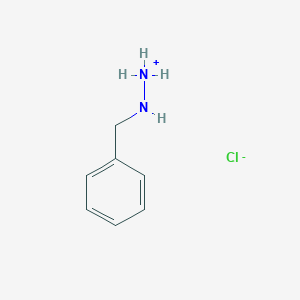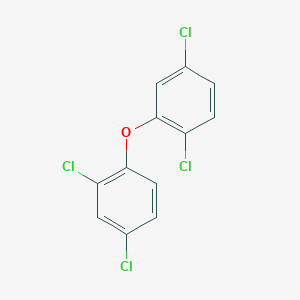
2,2',4,5'-Tetrachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2',4,5'-Tetrachlorodiphenyl ether (BDE-47) is a type of polybrominated diphenyl ether (PBDE) that has been widely used as a flame retardant in various consumer products, such as electronics, furniture, and textiles. BDE-47 is a persistent organic pollutant that has been detected in the environment and human tissues worldwide. The potential adverse effects of BDE-47 on human health and the environment have raised concerns and attracted extensive scientific research.
作用机制
2,2',4,5'-Tetrachlorodiphenyl ether can exert its effects through various mechanisms, including the modulation of hormone receptors, the activation of oxidative stress and inflammation pathways, and the disruption of cellular signaling pathways. 2,2',4,5'-Tetrachlorodiphenyl ether can also interact with proteins and enzymes involved in metabolism and detoxification, leading to the accumulation of toxic metabolites.
生化和生理效应
2,2',4,5'-Tetrachlorodiphenyl ether can affect various physiological systems, including the reproductive, immune, and nervous systems. In vitro studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can disrupt the production and secretion of hormones, such as estrogen and thyroid hormones, and alter the expression of genes involved in cellular differentiation and proliferation. In vivo studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can impair neurodevelopment, alter behavior, and induce liver damage and inflammation.
实验室实验的优点和局限性
2,2',4,5'-Tetrachlorodiphenyl ether is a useful tool for studying the mechanisms underlying the adverse effects of PBDEs on human health and the environment. 2,2',4,5'-Tetrachlorodiphenyl ether can be used as a reference compound for the identification and quantification of PBDEs in environmental and biological samples. However, the use of 2,2',4,5'-Tetrachlorodiphenyl ether in laboratory experiments has some limitations, such as the need for appropriate safety measures due to its toxicity, and the potential interference with other chemicals in the samples.
未来方向
Future research on 2,2',4,5'-Tetrachlorodiphenyl ether should focus on the following areas:
1. The development of more sensitive and specific methods for the detection and quantification of 2,2',4,5'-Tetrachlorodiphenyl ether in environmental and biological samples.
2. The elucidation of the molecular mechanisms underlying the adverse effects of 2,2',4,5'-Tetrachlorodiphenyl ether on human health and the environment, including the identification of key proteins and signaling pathways involved.
3. The evaluation of the long-term effects of 2,2',4,5'-Tetrachlorodiphenyl ether exposure on human health and the environment, including the potential for transgenerational effects.
4. The development of safer and more effective flame retardants that can replace 2,2',4,5'-Tetrachlorodiphenyl ether and other PBDEs in consumer products.
5. The implementation of policies and regulations that can reduce the use and release of 2,2',4,5'-Tetrachlorodiphenyl ether and other PBDEs into the environment.
Conclusion:
In conclusion, 2,2',4,5'-Tetrachlorodiphenyl ether is a persistent organic pollutant that has been widely used as a flame retardant in consumer products. 2,2',4,5'-Tetrachlorodiphenyl ether can exert adverse effects on human health and the environment through various mechanisms, including the disruption of endocrine and signaling pathways. Future research on 2,2',4,5'-Tetrachlorodiphenyl ether should focus on the elucidation of the molecular mechanisms underlying its effects, the evaluation of its long-term effects, and the development of safer alternatives.
合成方法
2,2',4,5'-Tetrachlorodiphenyl ether can be synthesized by the bromination of 2,4,5-trichlorophenol in the presence of a catalyst, such as iron or copper. The reaction can be carried out under various conditions, such as in a solvent or in a solid-state. The yield and purity of 2,2',4,5'-Tetrachlorodiphenyl ether can be influenced by the reaction conditions and the quality of the starting material.
科学研究应用
2,2',4,5'-Tetrachlorodiphenyl ether has been extensively studied for its potential adverse effects on human health and the environment. In vitro and in vivo studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can disrupt the endocrine system, impair neurodevelopment, and induce oxidative stress and inflammation. 2,2',4,5'-Tetrachlorodiphenyl ether has also been implicated in the development of cancer and reproductive disorders. The mechanisms underlying these effects are complex and involve multiple pathways.
属性
CAS 编号 |
155999-92-1 |
|---|---|
产品名称 |
2,2',4,5'-Tetrachlorodiphenyl ether |
分子式 |
C12H6Cl4O |
分子量 |
308 g/mol |
IUPAC 名称 |
1,4-dichloro-2-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H |
InChI 键 |
XIXPEFLLHQAIOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |
其他 CAS 编号 |
155999-92-1 |
同义词 |
2,4-Dichlorophenyl 2,5-dichlorophenyl ether |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



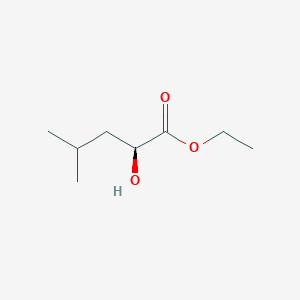
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
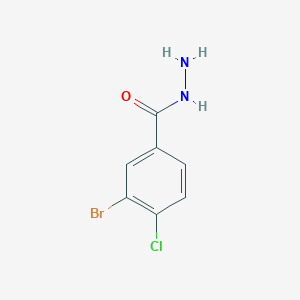
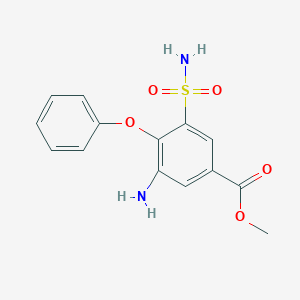
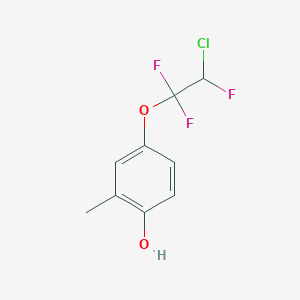
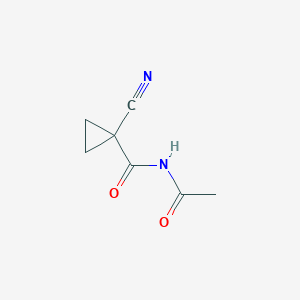
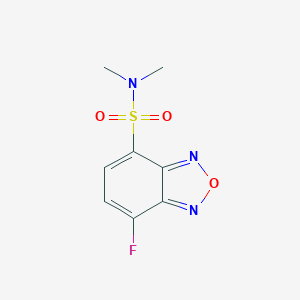

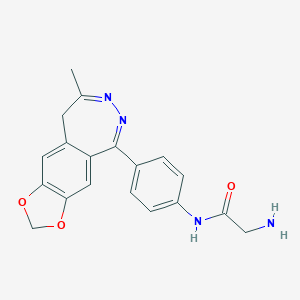
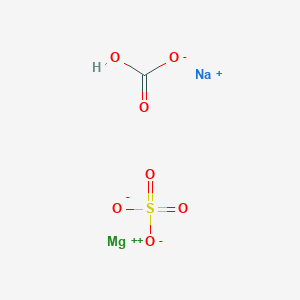
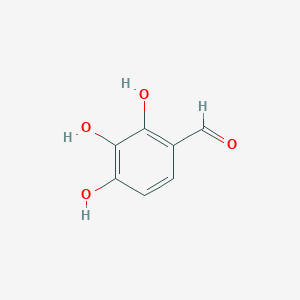
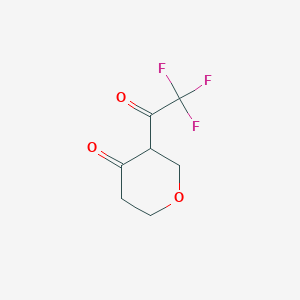
![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)
